![molecular formula C12H12F3N3O4S2 B2947415 methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448061-09-3](/img/structure/B2947415.png)
methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring with one sulfur atom . The specific structure of “methyl 3-(N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” would include additional functional groups attached to the thiophene ring, but without more information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The nature of the sulfur reagent can have a significant impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiophene derivative would depend on its structure. For example, the melting point, boiling point, and density can vary widely among different thiophene derivatives .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. The compound , with its thiophene backbone, could be explored for its potential to inhibit inflammatory pathways in various diseases. This could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects compared to current medications .
Antimicrobial Activity
The presence of the trifluoromethyl group in the compound’s structure may enhance its antimicrobial efficacy. Research could investigate its use as a novel antimicrobial agent against resistant strains of bacteria and fungi, potentially leading to breakthroughs in the treatment of infectious diseases .
Cancer Therapy
Thiophene compounds have shown promise in anti-cancer research. The compound’s ability to interact with various biological targets could make it a candidate for the development of new chemotherapeutic agents, especially in cancers where current treatments are ineffective .
Kinase Inhibition
Kinases play a crucial role in cell signaling and are targets for drug development. The compound’s structure suggests potential for kinase inhibition, which could be beneficial in treating diseases like cancer , diabetes , and rheumatoid arthritis .
Material Science
The unique electronic properties of thiophene make it suitable for applications in material science . It could be used in the development of organic semiconductors, conducting polymers, and other materials that require stability and conductivity .
Neurological Disorders
Compounds containing the trifluoromethyl group have been associated with various neurological applications . This compound could be explored for its potential use in treating conditions such as depression , anxiety , and other mood disorders .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2244±350 °C, and its predicted density is 150±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
It is known that thiophene derivatives can exhibit a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that similar environmental factors could potentially influence the action of this compound.
Safety and Hazards
properties
IUPAC Name |
methyl 3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O4S2/c1-22-11(19)10-8(3-7-23-10)24(20,21)16-4-6-18-5-2-9(17-18)12(13,14)15/h2-3,5,7,16H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGYVWNVEFDGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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